ethyl 4-(N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives through the condensation of amines, isocyanides, and carbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound often involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their high yields and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 4-(N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its pharmacological activities.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of ethyl 4-(N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions .
Comparison with Similar Compounds
Ethyl 4-(N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate can be compared with other piperazine derivatives such as:
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Used to treat chronic angina.
Aripiprazole: An antipsychotic medication.
Quetiapine: Used to treat schizophrenia and bipolar disorder.
These compounds share similar structural features but differ in their specific biological activities and therapeutic applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H28FN5O4 |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
ethyl 4-[2-[[4-(4-fluorophenyl)piperazine-1-carbonyl]amino]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H28FN5O4/c1-2-30-20(29)26-13-9-24(10-14-26)18(27)15-22-19(28)25-11-7-23(8-12-25)17-5-3-16(21)4-6-17/h3-6H,2,7-15H2,1H3,(H,22,28) |
InChI Key |
FMCCNHWALUKPGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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